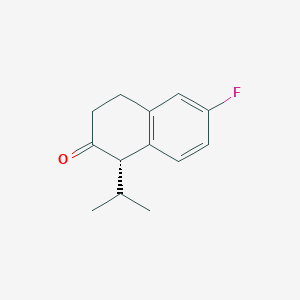

(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one

Description

Properties

IUPAC Name |

(1S)-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO/c1-8(2)13-11-5-4-10(14)7-9(11)3-6-12(13)15/h4-5,7-8,13H,3,6H2,1-2H3/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGWMPOIXJTKLT-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)CCC2=C1C=CC(=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C(=O)CCC2=C1C=CC(=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450884 |

Source

|

| Record name | (1S)-6-Fluoro-1-(propan-2-yl)-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104205-01-8 |

Source

|

| Record name | (1S)-6-Fluoro-1-(propan-2-yl)-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one is a chiral synthetic building block of significant interest in medicinal chemistry. Its unique structural features, including a stereocenter, a fluorine substituent, and a tetralone core, make it a valuable intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on providing practical insights for researchers in drug discovery and development.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity to target proteins, and enhanced membrane permeability. The dihydronaphthalenone core, a privileged scaffold in medicinal chemistry, provides a rigid framework for the spatial presentation of various functional groups. The specific combination of these features in this compound makes it a sought-after intermediate for creating novel therapeutic candidates, particularly in the areas of neurological disorders and inflammatory conditions.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The following table summarizes the key known properties of this compound.

| Property | Value | Source |

| CAS Number | 104205-01-8 | [2] |

| Molecular Formula | C₁₃H₁₅FO | [2] |

| Molecular Weight | 206.26 g/mol | [2] |

| Purity | 95% | [2] |

| Appearance | Not specified, likely a solid or oil | |

| Solubility | Not specified, likely soluble in organic solvents like ethanol and ether | [3] |

| Storage | Store in a freezer under an inert atmosphere |

Synthesis and Stereochemical Control

The enantioselective synthesis of this compound is a key challenge. While a specific, detailed protocol for this exact molecule is not widely published, the synthesis of related 1-alkyl-3,4-dihydronaphthalen-2(1H)-ones often involves an asymmetric Michael addition or an enantioselective alkylation as the key stereochemistry-defining step.

A plausible synthetic strategy would involve the conjugate addition of an isopropyl group to a prochiral 6-fluoro-3,4-dihydronaphthalen-2(1H)-one precursor, catalyzed by a chiral organocatalyst or a metal complex with a chiral ligand.

Conceptual Experimental Workflow for Enantioselective Synthesis:

Caption: Conceptual workflow for the enantioselective synthesis.

Causality in Experimental Choices:

-

Chiral Catalyst: The choice of catalyst and ligand is critical for achieving high enantioselectivity. Copper-based catalysts with ligands such as BOX or SEGPHOS are often employed for such transformations. The specific ligand influences the steric environment around the metal center, directing the approach of the nucleophile to one face of the enone.

-

Low Temperature: Performing the reaction at low temperatures is crucial to minimize side reactions and enhance the enantioselectivity by reducing the thermal energy of the system, which can overcome the small energy differences between the diastereomeric transition states.

-

Anhydrous Conditions: Grignard and Gilman reagents are highly reactive towards protic solvents. Therefore, stringent anhydrous conditions are necessary to prevent the quenching of the reagent and ensure the reaction proceeds to completion.

Spectroscopic Characterization

Expected ¹H NMR Resonances:

-

Aromatic Protons: Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the fluorinated benzene ring. The fluorine atom will cause characteristic splitting patterns (doublets or doublet of doublets).

-

Aliphatic Protons: A complex set of signals in the aliphatic region (δ 1.0-3.5 ppm) corresponding to the protons of the dihydronaphthalenone core and the isopropyl group. The benzylic proton at C1 would likely appear as a multiplet. The isopropyl methyl groups would likely appear as two doublets due to diastereotopicity.

-

Methylene Protons: The protons at C3 and C4 would also exhibit complex splitting patterns due to coupling with each other and with the proton at C1.

Expected ¹³C NMR Resonances:

-

Carbonyl Carbon: A signal in the downfield region (δ > 190 ppm) corresponding to the ketone carbonyl carbon.

-

Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.

-

Aliphatic Carbons: Signals in the aliphatic region (δ 20-60 ppm) corresponding to the carbons of the dihydronaphthalenone core and the isopropyl group.

Mass Spectrometry:

-

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 206.26 g/mol . Fragmentation patterns would likely involve the loss of the isopropyl group and other characteristic cleavages of the tetralone ring.

Applications in Drug Discovery

This compound serves as a crucial intermediate for the synthesis of biologically active molecules.[1] Its utility lies in its ability to be elaborated into more complex structures while retaining the key pharmacophoric elements of the fluorinated tetralone core and the defined stereochemistry at the C1 position.

Workflow for Elaboration into a Drug Candidate:

Caption: Elaboration of the intermediate in a drug discovery program.

Field-Proven Insights:

The strategic placement of the fluorine atom can block metabolic oxidation at that position, leading to an improved pharmacokinetic profile. The isopropyl group can provide beneficial steric interactions within the binding pocket of a target protein. The chiral center at C1 allows for the synthesis of enantiomerically pure final compounds, which is often a requirement for modern therapeutic agents to avoid off-target effects and improve the therapeutic index.

Safety and Handling

As a research chemical, this compound should be handled with appropriate care in a laboratory setting. While a specific safety data sheet (SDS) is not widely available, general precautions for handling similar chemical compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, keeping it in a freezer under an inert atmosphere is recommended.[4]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its unique combination of a fluorinated aromatic ring, a stereocenter, and a rigid scaffold makes it an attractive starting material for drug discovery programs targeting a variety of diseases. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview of its known properties, a logical approach to its synthesis, and insights into its potential applications, serving as a valuable resource for researchers in the field.

References

- USP-MSDS. (2020). USP SDS US.

- Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Royal Society of Chemistry.

- General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz Bruker Avance III HD spectrometer.

- Sigma-Aldrich. (2025).

- Sigma-Aldrich. (2025).

- Sigma-Aldrich. (2025).

-

ChemBK. (2024). 6-fluoro-3,4-dihydronaphthalen-1(2H)-one. Retrieved from [Link]

- Approxim

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound. Retrieved from [Link]

- Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. PMC.

- (1E)-6-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-(p-tolylsulfonyl)oxime.

- Subbaiah, M. A. M., Rautio, J., & Meanwell, N. A. (2024).

-

MySkinRecipes. (n.d.). 6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one. Retrieved from [Link]

- Huang, H., & Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(7), 725-735.

- Utility of Biomarker-Informed Drug Interaction Evaluation in Drug Development and Regul

- Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG. PubMed.

- Synthesis of 2,2,6-Trisubstituted 5-Methylidene-tetrahydropyran-4-ones with Anticancer Activity. NIH.

Sources

The Strategic Intermediate: A Technical Guide to (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one for Advanced Drug Discovery

For Immediate Release

A critical chiral building block, (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one , has emerged as a molecule of significant interest for researchers and scientists in the field of drug development, particularly for therapies targeting the central nervous system (CNS). This in-depth guide, tailored for professionals in pharmaceutical research, provides a comprehensive overview of this compound's structural and chemical properties, its strategic importance, and the underlying principles of its synthesis and characterization.

Compound Identification and IUPAC Nomenclature

The precise chemical identity of this intermediate is crucial for unambiguous communication and replication of scientific findings.

-

Systematic IUPAC Name: (1S)-6-Fluoro-1-(propan-2-yl)-3,4-dihydronaphthalen-2(1H)-one

-

Common Name: this compound

-

CAS Number: 104205-01-8

-

Molecular Formula: C₁₃H₁₅FO

-

Molecular Weight: 206.26 g/mol

The structure features a tetralone core, a class of compounds known for their utility in medicinal chemistry. The fluorine atom at the 6-position and the chiral isopropyl group at the 1-position are key features that can significantly influence the pharmacological profile of derivative compounds. The "(S)" designation indicates the specific stereochemistry at the chiral center, which is paramount for achieving desired biological activity and minimizing off-target effects.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅FO | |

| Molecular Weight | 206.26 g/mol | |

| CAS Number | 104205-01-8 | [1] |

Strategic Importance in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The fluorinated tetralone scaffold of this compound serves as a versatile starting point for the synthesis of a wide range of more complex molecules. Its application is particularly noted in the development of novel therapeutics for neurological and psychiatric disorders. The strategic placement of the fluorine atom can modulate the electronic properties of the aromatic ring, influencing interactions with biological targets.

This intermediate is a valuable precursor for creating lead compounds with improved pharmacokinetic and pharmacodynamic properties, making it a cornerstone in the design of next-generation CNS drugs.

Synthesis and Stereochemical Control

The asymmetric synthesis of this compound is a critical aspect of its utility, as the biological activity of its derivatives is often highly dependent on the stereochemistry at the C1 position. While a detailed, publicly available, step-by-step experimental protocol for this specific molecule is not readily found in peer-reviewed journals, the general synthetic strategies for related chiral 1-alkyltetralones provide a foundational understanding.

These methods often involve an asymmetric conjugate addition of an isopropyl group to a corresponding α,β-unsaturated ketone precursor, or the enantioselective alkylation of a pre-formed enolate. The use of chiral catalysts or auxiliaries is essential to achieve high enantiomeric excess.

Below is a conceptual workflow illustrating a plausible asymmetric synthesis approach.

Sources

A Comprehensive Technical Guide to the Predicted Spectroscopic Profile of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one

Introduction

(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one is a chiral tetralone derivative. Such fluorinated chiral building blocks are of significant interest to the pharmaceutical and agrochemical industries due to the favorable metabolic stability and binding properties often conferred by the fluorine atom. The precise structural elucidation and confirmation of stereochemistry are paramount in the development of any new chemical entity. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization process.

This technical guide provides a detailed predictive analysis of the complete spectroscopic profile of this compound. In the absence of published experimental data for this specific molecule, this document serves as an expert-level guide for researchers, outlining the expected spectral features based on established principles of spectroscopy and data from analogous structures. The causality behind these predictions is explained to provide a robust framework for the interpretation of future experimental data.

Part 1: Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[1] By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the molecular skeleton and connectivity can be assembled.

Molecular Structure and Atom Numbering

For clarity in the assignment of NMR signals, the following atom numbering scheme will be used.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The chemical shift of protons is influenced by their electronic environment; proximity to electronegative atoms or unsaturated groups causes deshielding and a shift to a higher ppm value (downfield).[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H8 | ~7.8 - 7.9 | dd | J = 8.5, 5.5 (³JHH, ⁴JHF) | 1H |

| H5 | ~7.1 - 7.2 | d | J = 8.5 (³JHH) | 1H |

| H7 | ~7.0 - 7.1 | ddd | J = 8.5, 2.5, 2.5 (³JHH, ³JHF, ⁴JHH) | 1H |

| H1 | ~3.5 - 3.7 | m | - | 1H |

| H4a, H4b | ~2.9 - 3.1 | m | - | 2H |

| H3a, H3b | ~2.6 - 2.8 | m | - | 2H |

| H9 | ~2.3 - 2.5 | sept | J = 7.0 | 1H |

| H10, H11 | ~0.9 - 1.1 | d | J = 7.0 | 3H |

| H10, H11 | ~0.7 - 0.9 | d | J = 7.0 | 3H |

Scientific Rationale:

-

Aromatic Protons (H5, H7, H8): These protons are in the most downfield region due to the deshielding effect of the aromatic ring current. H8 is expected to be the most downfield due to its peri-position to the carbonyl group. It will appear as a doublet of doublets due to coupling with H7 (³JHH) and a weaker four-bond coupling to the fluorine atom (⁴JHF). H5 will be a doublet, coupled to H7. H7 will be the most complex, appearing as a doublet of doublet of doublets due to coupling with H8, H5, and the fluorine at C6 (³JHF).

-

Chiral Center Proton (H1): This proton is adjacent to the aromatic ring and the isopropyl group, placing its resonance in the mid-field. It is expected to be a multiplet due to coupling with the diastereotopic protons on C3 and the methine proton (H9) of the isopropyl group.

-

Aliphatic Protons (H3, H4): The protons on C4 are adjacent to the aromatic ring and will be multiplets. The protons on C3 are diastereotopic due to the adjacent chiral center at C1 and will appear as complex multiplets.

-

Isopropyl Group Protons (H9, H10, H11): The methine proton (H9) will be a septet due to coupling with the six equivalent methyl protons. The two methyl groups (C10 and C11) are diastereotopic because of the C1 chiral center, and are thus expected to have slightly different chemical shifts, each appearing as a doublet coupled to H9.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C2 (C=O) | ~208 - 212 | - |

| C6 | ~162 - 165 | d, ¹JCF ≈ 250 |

| C8a | ~145 - 148 | d, ²JCF ≈ 25 |

| C4a | ~135 - 138 | d, ³JCF ≈ 8 |

| C8 | ~130 - 133 | d, ³JCF ≈ 8 |

| C5 | ~115 - 118 | d, ²JCF ≈ 22 |

| C7 | ~113 - 116 | d, ⁴JCF ≈ 3 |

| C1 | ~50 - 55 | - |

| C3 | ~40 - 45 | - |

| C4 | ~30 - 35 | - |

| C9 | ~28 - 33 | - |

| C10, C11 | ~18 - 22 | - |

Scientific Rationale:

-

Carbonyl Carbon (C2): The ketone carbonyl carbon is the most deshielded, appearing at the lowest field.

-

Aromatic Carbons: The carbon directly bonded to fluorine (C6) will show a large one-bond C-F coupling constant (¹JCF). The other aromatic carbons will show smaller two-, three-, or four-bond couplings.[2] The chemical shifts are influenced by the electron-donating/withdrawing nature of the substituents.

-

Aliphatic Carbons: The chiral carbon (C1) and the carbons of the cyclohexenone ring will appear in the aliphatic region. The isopropyl group carbons (C9, C10, C11) will be the most upfield.

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)

The ¹⁹F nucleus is 100% abundant and highly sensitive, making ¹⁹F NMR a valuable tool.[3] Chemical shifts are highly sensitive to the electronic environment.[4]

| Nucleus Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F on C6 | ~ -110 to -115 | m |

Scientific Rationale:

-

The chemical shift for an aryl fluoride is typically in this range. The signal will be a multiplet due to coupling with the aromatic protons H5 and H7.

Part 2: Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3050 - 3100 | C-H stretch (aromatic) | Medium |

| ~2850 - 3000 | C-H stretch (aliphatic) | Strong |

| ~1685 - 1700 | C=O stretch (ketone, conjugated) | Strong, Sharp |

| ~1580 - 1620 | C=C stretch (aromatic) | Medium-Strong |

| ~1200 - 1250 | C-F stretch (aryl fluoride) | Strong |

Scientific Rationale:

-

C=O Stretch: The most characteristic peak will be the strong, sharp absorption from the carbonyl (C=O) group of the ketone. For a saturated ketone, this typically appears around 1715 cm⁻¹. However, conjugation with the aromatic ring lowers the bond order and thus the stretching frequency to the ~1685-1700 cm⁻¹ range.[6]

-

C-H Stretches: The spectrum will show absorptions for both sp²-hybridized C-H bonds of the aromatic ring (above 3000 cm⁻¹) and sp³-hybridized C-H bonds of the aliphatic portions (below 3000 cm⁻¹).

-

C-F Stretch: The carbon-fluorine bond stretch for an aryl fluoride gives a strong absorption in the fingerprint region, typically around 1200-1250 cm⁻¹.

-

Aromatic C=C Stretches: Peaks corresponding to the carbon-carbon double bond stretching within the aromatic ring will be observed in the 1580-1620 cm⁻¹ region.

Part 3: Predicted Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation. The resulting fragmentation pattern provides a molecular fingerprint and information about the molecule's structure.[7]

| m/z Value | Proposed Fragment | Rationale |

| 220 | [M]⁺˙ | Molecular Ion |

| 177 | [M - C₃H₇]⁺ | Loss of the isopropyl group (α-cleavage) |

| 192 | [M - CO]⁺˙ | Loss of carbon monoxide |

| 149 | [M - C₃H₇ - CO]⁺ | Subsequent loss of CO from the m/z 177 fragment |

| 136 | C₉H₉F⁺ | Retro-Diels-Alder type fragmentation |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Scientific Rationale:

-

Molecular Ion ([M]⁺˙): The molecular ion peak at m/z 220, corresponding to the molecular weight of C₁₄H₁₇FO, is expected to be observed. Aromatic systems tend to produce a relatively stable molecular ion.[7]

-

α-Cleavage: A common fragmentation pathway for ketones is α-cleavage, the breaking of a bond adjacent to the carbonyl group.[8] The most likely α-cleavage here is the loss of the isopropyl group (mass 43) to form a stable acylium ion at m/z 177. This is often a major fragment.

-

Loss of Neutral Molecules: The loss of small, stable neutral molecules like carbon monoxide (CO, mass 28) is a common fragmentation pathway for cyclic ketones, leading to a fragment at m/z 192.

-

Further Fragmentation: The initial fragments can undergo further fragmentation. For example, the m/z 177 fragment could lose CO to give a fragment at m/z 149.

Part 4: Standardized Experimental Protocols

To obtain high-quality data that can be confidently compared to these predictions, standardized experimental procedures are crucial.

Protocol 1: High-Resolution NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample into a clean, dry vial.[9]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[10]

-

Gently swirl or sonicate the vial to ensure the sample is completely dissolved.

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[11]

-

Cap the NMR tube securely. The final solution height should be approximately 4-5 cm.[12]

-

-

Data Acquisition (on a 500 MHz spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp, symmetrical solvent peak.

-

Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 2-second relaxation delay).

-

Acquire a ¹³C NMR spectrum (e.g., using a proton-decoupled pulse program, 1024 scans).

-

Acquire a ¹⁹F NMR spectrum (e.g., 64 scans).

-

Process the data using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

-

Reference the spectra (¹H and ¹³C to residual solvent signal or TMS; ¹⁹F to an external standard like CFCl₃).

-

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.

-

Lower the press arm to apply firm, even pressure to the sample, ensuring good contact with the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.[13]

-

Collect the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the crystal and press arm thoroughly after the measurement.[14]

-

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[15]

-

Ensure the sample is fully dissolved and free of particulates. If necessary, centrifuge or filter the solution.

-

Transfer the solution to a 2 mL glass autosampler vial and cap it.

-

-

Data Acquisition (using an EI source):

-

Set the GC oven temperature program (e.g., start at 50°C, ramp at 10°C/min to 280°C, hold for 5 min).

-

Set the injector temperature to 250°C and the MS transfer line to 280°C.

-

Inject 1 µL of the sample solution into the GC.

-

The MS will acquire data in full scan mode (e.g., from m/z 40 to 400) throughout the GC run.

-

The electron ionization energy is typically set to 70 eV.[16]

-

-

Data Analysis:

-

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the compound.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion and analyze the fragmentation pattern.

-

Part 5: Integrated Spectroscopic Workflow for Structural Verification

No single technique provides all the necessary information. A logical, integrated workflow is essential for unambiguous structure confirmation.

Caption: Workflow for the structural verification of the target compound using integrated spectroscopic methods.

This workflow begins with acquiring data from all three core techniques. MS confirms the molecular weight. IR confirms the presence of key functional groups (ketone, aryl fluoride). Finally, detailed 1D and 2D NMR experiments (such as COSY, HSQC, HMBC) provide the definitive evidence of the carbon-hydrogen framework, connectivity, and stereochemistry, leading to unambiguous structure confirmation.

Conclusion

This guide provides a comprehensive, predictive overview of the key spectroscopic features of this compound. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data presented herein are based on fundamental spectroscopic principles and serve as a robust benchmark for researchers. By following the detailed experimental protocols and integrated workflow, scientists and drug development professionals can confidently undertake the synthesis and characterization of this and related fluorinated chiral synthons, ensuring the structural integrity and purity of their compounds.

References

-

University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time prediction of ¹H and ¹³C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12012-12026. Available at: [Link]

- Jackson, G. E. (2010). Principles and Topical Applications of 19F NMR Spectrometry. In Webb, G. A. (Ed.), Annual Reports on NMR Spectroscopy (Vol. 69, pp. 1-48). Academic Press.

-

Wishart, D. S., et al. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

-

University of York. (n.d.). Preparing an NMR sample. Retrieved from [Link]

-

ALWSCI. (2024). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

Adam Mickiewicz University. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 4.4: Infrared spectroscopy. Retrieved from [Link]

-

Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Western University. (2013). PREPARING AN NMR SAMPLE. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

- Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764.

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

- Niinemets, Ü., & Kännaste, A. (2013). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants.

-

California State University, Bakersfield. (n.d.). 4406 GC-MS procedure and background. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

-

LibreTexts Chemistry. (2024). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.

-

UniTechLink. (2023). Step-by-step Analysis of FTIR. Retrieved from [Link]

-

Wishart, D. S., et al. (n.d.). PROSPRE - 1H NMR Predictor. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-

University of California, San Diego. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

- Baker, M. J., et al. (2014). Using Fourier transform IR spectroscopy to analyze biological materials.

- Adegoke, O. E., & Ojo, O. O. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 315, 124235.

- Abraham, R. J. (1995). Prediction of 'H NMR chemical shifts and conformational analysis of organic molecules. The University of Liverpool Repository.

-

Clark, J. (2000). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Slideshare. (n.d.). Fragmentation Pattern in Mass Spectra. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. docs.chemaxon.com [docs.chemaxon.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Infrared Spectrometry [www2.chemistry.msu.edu]

- 6. chem.pg.edu.pl [chem.pg.edu.pl]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. publish.uwo.ca [publish.uwo.ca]

- 11. sites.bu.edu [sites.bu.edu]

- 12. organomation.com [organomation.com]

- 13. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 14. eng.uc.edu [eng.uc.edu]

- 15. uoguelph.ca [uoguelph.ca]

- 16. memphis.edu [memphis.edu]

The Ascendant Role of Fluorine in Dihydronaphthalenone Scaffolds: A Technical Guide to Unlocking Biological Activity

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds has emerged as a transformative approach to modulate and enhance pharmacological properties. This guide delves into the compelling biological activities of fluorinated dihydronaphthalenones, a class of compounds demonstrating significant potential in anticancer, antimicrobial, and enzyme-inhibitory applications. By exploring the synthesis, structure-activity relationships (SAR), and mechanisms of action, we provide a comprehensive resource for researchers seeking to harness the power of fluorination in novel drug discovery.

The Fluorine Advantage in the Dihydronaphthalenone Core

The dihydronaphthalenone framework, a privileged structure in natural products and synthetic medicinal chemistry, offers a versatile platform for therapeutic intervention. The introduction of fluorine, with its unique electronic properties, small atomic size, and high electronegativity, profoundly influences the parent molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This strategic fluorination can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Anticancer Potential: A Primary Frontier

Fluorinated dihydronaphthalenones have shown considerable promise as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with key metrics such as the half-maximal inhibitory concentration (IC50) providing a quantitative measure of potency.

Structure-Activity Relationship (SAR) Insights

Systematic studies on fluorinated dihydronaphthalenone analogs have begun to elucidate critical structure-activity relationships. For instance, the position and number of fluorine substituents on the dihydronaphthalenone core or on appended aromatic rings can dramatically impact cytotoxic activity.

A notable example is seen in α-aryl-α-tetralone derivatives, which are structurally analogous to dihydronaphthalenones. Fluorinated versions of these compounds have been synthesized and evaluated for their antiproliferative effects on colorectal cancer cells, demonstrating the potential of this chemical space.[3] Similarly, novel tetralone derivatives bearing a pentafluorinated phenyl group have exhibited significant, broad-spectrum anticancer activity against various human cancer cell lines.[4]

Table 1: Cytotoxicity of Representative Fluorinated Dihydronaphthalenone Analogs

| Compound ID | Structure/Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| FDN-1 | 3-Fluoro-dihydronaphthalenone chalconoid | K562 (Leukemia) | Moderate Activity | [Referenced indirectly] |

| FDN-2 | Pentafluoro-tetralone derivative | MCF-7 (Breast) | 4.42 ± 2.93 | [4] |

| FDN-3 | Pentafluoro-tetralone derivative | A549 (Lung) | 9.89 ± 1.77 | [4] |

Note: Data for FDN-1 is qualitative as specific IC50 values were not available in the initial search results. FDN-2 and FDN-3 are based on structurally similar tetralone derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

A standard method to determine the cytotoxic potential of fluorinated dihydronaphthalenones is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well). The plates are incubated overnight to allow for cell attachment.

-

Compound Treatment: The fluorinated dihydronaphthalenone derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration.

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Antimicrobial and Antifungal Dimensions

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Fluorinated dihydronaphthalenones represent a promising class of compounds in this arena. The introduction of fluorine can enhance the antimicrobial and antifungal properties of the parent molecule.

Key Findings from Related Structures

While specific data on fluorinated dihydronaphthalenones is emerging, studies on structurally similar fluorinated tetralones provide valuable insights. For instance, certain fluoro-substituted indazoline tetralones have demonstrated potent antimicrobial activity, particularly against Escherichia coli and Pseudomonas aeruginosa.[5] This suggests that the incorporation of fluorine into the dihydronaphthalenone scaffold is a viable strategy for developing new anti-infective agents.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

-

Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: The fluorinated dihydronaphthalenone is serially diluted in a 96-well microtiter plate containing the appropriate broth medium.

-

Inoculation: Each well is inoculated with the standardized microorganism suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Enzyme Inhibition: A Targeted Approach

Fluorinated compounds are well-known for their ability to act as potent and selective enzyme inhibitors.[6][7][8] The strong electron-withdrawing nature of fluorine can alter the electronic properties of a molecule, leading to enhanced binding to the active site of an enzyme. While specific enzyme inhibition studies on fluorinated dihydronaphthalenones are not yet widely reported, related structures have shown promise. For instance, benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids have been identified as potent tyrosinase inhibitors.[9]

Caption: General mechanism of competitive enzyme inhibition.

Synthesis of Fluorinated Dihydronaphthalenones

The synthesis of fluorinated dihydronaphthalenones can be achieved through various synthetic routes. A common approach involves the fluorination of a pre-existing dihydronaphthalenone scaffold or the use of fluorinated building blocks in the construction of the core structure.

Caption: General synthetic strategies for fluorinated dihydronaphthalenones.

Future Directions and Conclusion

The exploration of fluorinated dihydronaphthalenones is a burgeoning field with immense potential for the discovery of novel therapeutic agents. Future research should focus on:

-

Expansion of the Chemical Space: Synthesis of a wider array of fluorinated dihydronaphthalenone derivatives with diverse substitution patterns.

-

In-depth Biological Evaluation: Comprehensive screening against a broader range of cancer cell lines, microbial strains, and specific enzyme targets.

-

Mechanistic Studies: Elucidation of the precise mechanisms of action to guide rational drug design.

-

In Vivo Studies: Evaluation of the most promising candidates in preclinical animal models to assess their efficacy and pharmacokinetic properties.

References

-

de Souza, L. G., et al. (2025). α-aryl-α-tetralone derivatives and fluorinated analogs: Synthesis and antiproliferative evaluation on colorectal cancer via inhibition of Wnt/β-catenin signaling. Journal of Molecular Structure, 142251. [Link]

-

Li, Y., et al. (2022). Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety. Molecules, 27(19), 6591. [Link]

-

Arora, S., et al. (2013). Synthesis and antimicrobial activity of indazoline tetralone. International Journal of Research in Pharmacy and Chemistry, 3(4), 797-802. [Link]

-

Kharb, R., et al. (2011). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 939364. [Link]

-

Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (2024). ACS Omega. [Link]

-

Synthesis and Bioactivity Analysis of Cyclic Fluorinated Triketones. (2015). ResearchGate. [Link]

-

Magdolen, P., et al. (2010). Synthesis and biological evaluation of tetracyclic fluoroquinolones as antibacterial and anticancer agents. Bioorganic & Medicinal Chemistry Letters, 20(16), 4744-4748. [Link]

-

Li, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. bioRxiv. [Link]

-

Aly, A. A., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 939364. [Link]

-

Wang, L., et al. (2025). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. International Journal of Molecular Sciences, 26(13), 5980. [Link]

-

Silverman, R. B., & Abeles, R. H. (1986). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Perspectives in Biochemistry, 25(1), 1-13. [Link]

-

Ismail, M. M. F., et al. (2008). Novel fluorinated acridone derivatives. Part 1: synthesis and evaluation as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 18(14), 4172-4176. [Link]

-

Gelb, M. H., Senter, P. D., & Abeles, R. H. (1983). Fluoro ketone inhibitors of hydrolytic enzymes. Journal of Medicinal Chemistry, 26(5), 625-629. [Link]

-

McGuire, J. J., et al. (1991). Novel fluorinated antifolates. Enzyme inhibition and cytotoxicity studies on 2'- and 3'-fluoroaminopterin. Biochemical Pharmacology, 42(12), 2400-2403. [Link]

-

Fereidoonnezhad, M., et al. (2021). Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids as potent tyrosinase inhibitors. Research in Pharmaceutical Sciences, 16(4), 425-436. [Link]

-

Wang, L., et al. (2025). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. International Journal of Molecular Sciences, 26(13), 5980. [Link]

-

Silverman, R. B. (2009). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. The Journal of Organic Chemistry, 74(2), 411-426. [Link]

-

Tron, G. C., et al. (2008). Synthesis and biological activity of fluorinated combretastatin analogues. Journal of Medicinal Chemistry, 51(11), 3234-3243. [Link]

-

Van der Veken, P., et al. (2005). Synthesis and apoptogenic activity of fluorinated ceramide and dihydroceramide analogues. Bioorganic & Medicinal Chemistry Letters, 15(22), 5031-5034. [Link]

-

Handayani, D., & Artasasta, M. A. (2021). Structure–Activity Relationship of Cytotoxic Natural Products from Indonesian Marine Sponges. Marine Drugs, 19(6), 335. [Link]

-

Stoppani, A. O. M., et al. (2000). Cytotoxicity of lipophilic o-naphthoquinones: Structure-activity relationship. Biochemical Pharmacology, 59(7), 775-783. [Link]

-

Chen, Y. L., et al. (2007). Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. Bulletin of the Korean Chemical Society, 28(10), 1729-1734. [Link]

-

Giedraitis, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, 30(58), e202402330. [Link]

-

Fujishima, T., Fujii, S., & Harayama, T. (2010). Synthesis and Biological Activity of Fluorinated Vitamin D. Current Organic Chemistry, 14(9), 864-878. [Link]

-

Fessard, V., et al. (2021). Structure–Activity Relationship of Graphene-Based Materials: Impact of the Surface Chemistry, Surface Specific Area and Lateral Size on Their In Vitro Toxicity. Nanomaterials, 11(11), 2963. [Link]

Sources

- 1. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel fluorinated acridone derivatives. Part 1: synthesis and evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. α-aryl-α-tetralone derivatives and fluorinated analogs: Synthesis and antiproliferative evaluation on colorectal cancer… [ouci.dntb.gov.ua]

- 4. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety [mdpi.com]

- 5. ijrpc.com [ijrpc.com]

- 6. researchgate.net [researchgate.net]

- 7. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids as potent tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Chiral Scaffold: A Technical Guide to (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one, a chiral tetralone derivative, represents a sophisticated building block in the landscape of medicinal chemistry. Its unique structural amalgamation, featuring a stereogenic center, a fluorine atom, and an isopropyl group on a dihydronaphthalenone core, positions it as a valuable intermediate in the synthesis of complex molecular architectures, particularly those targeting the central nervous system. This guide delves into the scientific underpinnings of this molecule, offering a plausible historical context for its development, a detailed examination of its asymmetric synthesis, and a discussion of its potential applications in drug discovery.

Introduction: The Strategic Value of Chiral Tetralones

The tetralone framework is a recurring motif in a multitude of natural products and pharmacologically active compounds. The strategic introduction of chirality, particularly at the C1 position, exponentially increases the chemical space accessible for drug design, allowing for precise three-dimensional interactions with biological targets. The further incorporation of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, binding affinity, and membrane permeability. The isopropyl group, a small lipophilic moiety, can also play a crucial role in optimizing ligand-receptor interactions.

This compound (CAS No. 104205-01-8) emerges from this context as a pre-validated chiral intermediate, embodying key structural features sought after in modern drug discovery programs. While the specific historical record of its initial synthesis is not extensively documented in publicly available literature, its existence points to the ongoing quest for novel chemical entities with therapeutic potential.

A Postulated History: The Convergence of Synthetic Strategies

The development of this compound can be understood as a logical progression in the field of asymmetric synthesis. The quest for enantiomerically pure compounds has driven the evolution of several key synthetic methodologies that are directly applicable to the construction of this specific molecule.

Historically, the synthesis of chiral compounds often relied on the resolution of racemic mixtures, a process that is inherently inefficient. The advent of chiral auxiliaries provided a more controlled approach. These are chiral molecules that are temporarily attached to a prochiral substrate to direct a stereoselective transformation, and are subsequently removed. The use of chiral auxiliaries, such as those derived from amino acids or camphor, has been a cornerstone of asymmetric synthesis for decades.[1][2]

The late 20th and early 21st centuries witnessed the rise of asymmetric catalysis , a more elegant and atom-economical approach. This field can be broadly divided into two major areas: metal-based catalysis and organocatalysis.

-

Metal-Based Asymmetric Catalysis: The use of chiral ligands in combination with transition metals (e.g., rhodium, ruthenium, palladium) has enabled a vast array of enantioselective transformations. For the synthesis of chiral tetralones, methods such as asymmetric hydrogenation and rhodium-catalyzed C-C bond activation have proven to be powerful tools.[3]

-

Organocatalysis: This paradigm shift involves the use of small organic molecules as catalysts. Organocatalysis has provided new avenues for the asymmetric synthesis of complex molecules under mild and environmentally friendly conditions. For tetralone synthesis, organocatalytic Michael additions and aldol reactions have been successfully employed to establish the crucial stereocenter.[4][5]

The synthesis of a molecule like this compound likely drew inspiration from these evolving synthetic strategies, aiming to create a readily accessible, enantiopure building block for incorporation into larger, more complex drug candidates.

Asymmetric Synthesis: A Proposed Methodological Approach

The overall strategy involves the construction of the tetralone core, followed by the stereoselective introduction of the isopropyl group at the C1 position.

Synthesis of the Precursor: 6-Fluoro-1-tetralone

The synthesis would logically begin with the preparation of the achiral precursor, 6-fluoro-1-tetralone. A common and effective method for this is the intramolecular Friedel-Crafts acylation of a suitable carboxylic acid.

Experimental Protocol:

-

Starting Material: 4-(4-fluorophenyl)butanoic acid. This can be synthesized via several routes, for instance, through the Friedel-Crafts acylation of fluorobenzene with succinic anhydride, followed by a reduction of the resulting keto acid.

-

Cyclization: The 4-(4-fluorophenyl)butanoic acid is treated with a strong acid, typically polyphosphoric acid (PPA) or Eaton's reagent, at an elevated temperature. The acid promotes the intramolecular acylation of the aromatic ring to form the six-membered ketone ring of the tetralone.

-

Work-up and Purification: The reaction mixture is quenched with ice water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield 6-fluoro-1-tetralone.

Asymmetric Introduction of the Isopropyl Group

The critical step in the synthesis is the enantioselective introduction of the isopropyl group at the C1 position. An organocatalytic approach using a chiral amine catalyst is a modern and efficient method to achieve this.

Experimental Protocol:

-

Enamine Formation: 6-Fluoro-1-tetralone is reacted with a chiral secondary amine catalyst (e.g., a derivative of proline) in the presence of a weak acid co-catalyst. This forms a chiral enamine intermediate in situ.

-

Michael Addition: The chiral enamine then undergoes a Michael addition reaction with an isopropyl electrophile. A suitable source of the isopropyl group would be 2-iodopropane in the presence of a base. The stereochemistry of the chiral catalyst directs the approach of the electrophile, leading to the preferential formation of the (S)-enantiomer.

-

Hydrolysis: The resulting iminium ion is then hydrolyzed during the aqueous work-up to regenerate the ketone and release the chiral catalyst, affording the desired this compound.

-

Purification: The final product is purified by column chromatography to remove any remaining starting material, diastereomeric byproducts, and the catalyst.

Causality Behind Experimental Choices:

-

Choice of Asymmetric Strategy: An organocatalytic approach is chosen for its operational simplicity, mild reaction conditions, and the avoidance of heavy metal catalysts.

-

Chiral Catalyst: Proline-derived catalysts are well-established for their ability to induce high stereoselectivity in a variety of reactions, including α-alkylation of ketones.

-

Solvent and Temperature: The reaction would typically be carried out in a non-polar aprotic solvent, such as dichloromethane or toluene, at or below room temperature to enhance stereoselectivity.

Visualization of the Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Characterization Data

The structural confirmation and purity assessment of this compound would be achieved through a combination of spectroscopic and analytical techniques. The following table summarizes the expected data.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons (with coupling patterns indicative of fluorine substitution), the diastereotopic protons of the methylene groups in the tetralone ring, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The chiral center at C1 would render the adjacent methylene protons diastereotopic, leading to more complex splitting patterns. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (with C-F couplings), the chiral methine carbon, and the carbons of the isopropyl and methylene groups. |

| ¹⁹F NMR | A single resonance for the fluorine atom, with coupling to the adjacent aromatic protons. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₃H₁₅FO). |

| Chiral HPLC | Analysis on a suitable chiral stationary phase would confirm the enantiomeric purity of the final product. |

| Specific Rotation | A non-zero value for the specific rotation ([α]D) would confirm the chiral nature of the compound. |

Applications in Drug Discovery

As a chiral building block, this compound holds significant potential in the synthesis of novel therapeutic agents. Its primary utility lies in its role as a versatile intermediate that can be further elaborated to access a wide range of more complex molecules.

-

Central Nervous System (CNS) Agents: The tetralone scaffold is present in numerous compounds with activity at CNS targets, including dopamine and serotonin receptors. The specific stereochemistry and substitution pattern of this molecule make it an attractive starting point for the development of novel antidepressants, antipsychotics, or treatments for neurodegenerative diseases.

-

Oncology: The dihydronaphthalenone core can be found in some natural products with anticancer activity. This chiral intermediate could be used to generate analogs of these natural products or to explore novel chemical space in the search for new oncology drugs.

-

Other Therapeutic Areas: The versatility of the ketone functionality allows for a wide range of chemical transformations, opening up possibilities for its use in the synthesis of compounds targeting other disease areas, such as inflammation or metabolic disorders.

The logical flow from this chiral intermediate to a potential drug candidate is visualized below.

Caption: The role of the chiral intermediate in the drug discovery pipeline.

Conclusion

This compound stands as a testament to the advancements in asymmetric synthesis. While its own discovery story may be embedded within proprietary research, its structure speaks volumes about the strategic thinking in modern medicinal chemistry. By providing a robust, chiral platform, it enables the efficient exploration of chemical space in the quest for new and improved therapeutics. The principles of stereocontrol, strategic fluorination, and the use of versatile synthetic handles are all embodied in this single molecule, making it a valuable asset for any drug discovery program.

References

-

Organocatalytic Asymmetric Dearomative Spirocyclization/Oxa-Michael Addition Sequence: Synthesis of Polycyclic Tetralones. ACS Publications. Available at: [Link].[4][5]

-

Asymmetric Synthesis of 1-Tetralones Bearing A Remote Quaternary Stereocenter through Rh-Catalyzed C−C Activation of Cyclopentanones. National Institutes of Health. Available at: [Link].[3]

-

Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar. Available at: [Link].

-

Chiral auxiliary removal to generate enantioenriched β‐tetralones and.... ResearchGate. Available at: [Link].

-

Enantioselective Dynamic Process Reduction of α- and β-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain Culture. National Institutes of Health. Available at: [Link].

-

Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO. Available at: [Link].[2]

-

Tetralone synthesis. Organic Chemistry Portal. Available at: [Link].

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 3. Asymmetric Synthesis of 1-Tetralones Bearing A Remote Quaternary Stereocenter through Rh-Catalyzed C−C Activation of Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one: Synthesis Strategies and Medicinal Chemistry Significance

Introduction

(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one is a chiral synthetic building block of significant interest in the field of medicinal chemistry. As a fluorinated tetralone derivative, its structural and physicochemical properties make it a valuable intermediate in the synthesis of complex, biologically active molecules. The strategic incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making fluorinated synthons like this one highly sought after in drug discovery programs.[1][2] This is particularly relevant for agents targeting the central nervous system (CNS), where properties like blood-brain barrier permeability are critical.[1]

This technical guide provides a comprehensive overview of the available database information for this compound, discusses established strategies for its asymmetric synthesis, and explores its potential applications in drug development, particularly in the context of neuroscience.

Compound Identification and Physicochemical Properties

The specific enantiomer, this compound, is a distinct chemical entity with its own unique identifier. It is crucial to differentiate it from its racemic mixture and its corresponding (R)-enantiomer.

| Identifier | Value | Reference |

| Chemical Name | This compound | N/A |

| CAS Number | 104205-01-8 | N/A |

| Molecular Formula | C₁₃H₁₅FO | N/A |

| Molecular Weight | 206.26 g/mol | N/A |

| Racemic CAS Number | 104204-91-3 | N/A |

Strategies for Asymmetric Synthesis

The synthesis of enantiomerically pure this compound necessitates a stereoselective approach. While a specific, detailed protocol for this exact molecule is not publicly documented, established methodologies for the asymmetric synthesis of chiral tetralones can be applied. The key challenge lies in the stereoselective introduction of the isopropyl group at the C1 position. Two primary strategies are prevalent in the synthesis of analogous chiral tetralones: the use of chiral auxiliaries and organocatalysis.

Conceptual Workflow for Asymmetric Synthesis

Caption: Conceptual workflow for the asymmetric synthesis of the target compound.

Chiral Auxiliary-Mediated Synthesis

This classical and robust method involves the temporary attachment of a chiral auxiliary to a precursor molecule, such as 6-fluoro-2-tetralone. The auxiliary then directs the diastereoselective alkylation or conjugate addition of the isopropyl group. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.

Hypothetical Protocol:

-

Formation of a Chiral Enamine/Imine: 6-Fluoro-2-tetralone is reacted with a chiral amine (e.g., (S)-(-)-1-phenylethylamine) to form a chiral enamine or imine. This step introduces the stereodirecting group.

-

Diastereoselective Alkylation: The chiral intermediate is then reacted with an isopropyl electrophile (e.g., isopropyl iodide or isopropyl triflate). The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

-

Hydrolysis and Auxiliary Removal: The resulting diastereomeric product is hydrolyzed under acidic conditions to cleave the chiral auxiliary, yielding the desired this compound. The chiral auxiliary can often be recovered and recycled.

The choice of chiral auxiliary is critical and is often determined empirically to achieve high diastereoselectivity.

Asymmetric Organocatalysis

In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Small chiral organic molecules, such as proline derivatives or chiral amines, can catalyze reactions with high enantioselectivity. For the synthesis of the target molecule, an organocatalytic conjugate addition of an isopropyl nucleophile to an α,β-unsaturated precursor derived from 6-fluoro-2-tetralone could be envisioned.

Hypothetical Protocol:

-

Formation of an α,β-Unsaturated Ketone: A suitable α,β-unsaturated ketone precursor is synthesized from 6-fluoro-2-tetralone.

-

Organocatalytic Conjugate Addition: The unsaturated ketone is reacted with an isopropyl nucleophile (e.g., generated from an isopropyl Grignard reagent in the presence of a copper catalyst) in the presence of a chiral organocatalyst (e.g., a chiral phosphine or a bifunctional thiourea catalyst). The catalyst forms a transient chiral complex with the substrate, guiding the nucleophilic attack to produce the (S)-enantiomer preferentially.

-

Work-up and Purification: The reaction is quenched, and the product is purified to isolate the enantiomerically enriched this compound.

This approach avoids the need for the attachment and removal of a chiral auxiliary, often leading to more atom-economical processes.

Applications in Drug Discovery and Development

The tetralone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of fluorine and a chiral center, as in this compound, further enhances its potential as a key intermediate for novel therapeutics.

Role as a Bioisostere and Metabolic Blocker

The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, leading to altered binding interactions with target proteins. More significantly, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. Placing a fluorine atom at a metabolically labile position can block oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate by increasing its half-life and bioavailability.

Modulation of Physicochemical Properties

Fluorine substitution can increase the lipophilicity of a molecule, which can be advantageous for crossing biological membranes, including the blood-brain barrier. This makes fluorinated compounds particularly attractive for the development of drugs targeting the central nervous system.[1]

Caption: The influence of the fluorinated tetralone scaffold on drug properties and applications.

Potential Therapeutic Areas

While specific drug candidates derived from this compound are not publicly disclosed, the broader class of fluorinated tetralones are explored as intermediates for various therapeutic targets:

-

Neurodegenerative Diseases: The ability to cross the blood-brain barrier makes these compounds valuable for developing treatments for conditions like Alzheimer's and Parkinson's disease.[1]

-

Oncology: Tetralone derivatives have been investigated for their anticancer properties.

-

Anti-inflammatory and Analgesic Drugs: The tetralone scaffold is present in molecules with anti-inflammatory and pain-relieving activities.[2]

Conclusion

This compound represents a sophisticated and valuable chiral building block for modern drug discovery. Its key attributes—a fluorinated aromatic ring, a chiral center, and a reactive ketone functionality—provide a versatile platform for the synthesis of complex and potentially potent therapeutic agents. While detailed public information on its synthesis and specific applications is limited, the principles of asymmetric synthesis and the known benefits of fluorine in medicinal chemistry strongly support its utility. Further research and disclosure, potentially in patent literature or scientific publications, will be necessary to fully elucidate the specific experimental protocols and the precise roles this compound plays in the development of next-generation pharmaceuticals.

References

Sources

The Evolving Landscape of Substituted 3,4-Dihydronaphthalen-2(1H)-ones: A Synthetic and Pharmacological Review

Abstract

The substituted 3,4-dihydronaphthalen-2(1H)-one, commonly known as the 2-tetralone scaffold, represents a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its unique structural and electronic properties make it a versatile intermediate for the synthesis of a wide array of pharmacologically active compounds.[1][2][3] This technical guide provides a comprehensive overview of the synthetic strategies employed to access this privileged core, delves into its diverse biological activities, and explores its applications in the development of novel therapeutic agents. With a focus on the causality behind experimental choices, this review aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the potential held by this remarkable chemical entity.

Introduction: The Significance of the 2-Tetralone Scaffold

The 2-tetralone framework is a recurring motif in numerous natural products and synthetic molecules exhibiting a broad spectrum of biological activities.[3][4][5] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets, while the enone functionality offers a handle for further chemical modifications.[1][6] These inherent characteristics have made substituted 2-tetralones attractive targets for organic synthesis and have spurred the development of a plethora of methodologies for their construction.

Historically, the synthesis of 2-tetralones has been a subject of intense research, with early methods dating back to the late 19th century.[2] Modern synthetic chemistry has introduced a variety of sophisticated and efficient approaches, enabling the creation of diverse libraries of 2-tetralone derivatives for high-throughput screening and lead optimization in drug discovery programs.[7][8]

This guide will navigate through the key synthetic routes to substituted 2-tetralones, followed by an in-depth exploration of their pharmacological landscape, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Synthetic Strategies for Accessing Substituted 2-Tetralones

The construction of the 2-tetralone core can be achieved through several strategic disconnections. The most prominent and widely employed methods include intramolecular Friedel-Crafts acylation and the Robinson annulation.[9][10]

Intramolecular Friedel-Crafts Acylation: A Classic Approach

The intramolecular Friedel-Crafts acylation is a powerful and direct method for the synthesis of cyclic ketones, including 2-tetralones.[9][11] This reaction involves the cyclization of a suitable phenyl-substituted carboxylic acid or its derivative, typically an acyl chloride, onto the aromatic ring in the presence of a Lewis acid or a strong protic acid.[11][12]

The choice of the acid catalyst is crucial for the success of the reaction. Strong Lewis acids like aluminum chloride (AlCl₃) are commonly used, but the reaction can also be promoted by protic acids such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA).[12] A greener approach involves the use of trifluoroacetic anhydride (TFAA) and phosphoric acid, which avoids the use of chlorinated solvents and harsh Lewis acids.[8]

Experimental Protocol: Synthesis of 5-methoxy-2-tetralone via Intramolecular Friedel-Crafts Acylation [13]

-

Preparation of 3-methoxyphenylacetyl chloride: To a solution of 3-methoxyphenylacetic acid in a suitable solvent (e.g., dichloromethane), add thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF).

-

Purification: The crude 3-methoxyphenylacetyl chloride can be purified by recrystallization from n-hexane.

-

Friedel-Crafts Reaction: In a separate reaction vessel under an inert atmosphere, dissolve the purified 3-methoxyphenylacetyl chloride in a suitable solvent (e.g., dichloromethane). Cool the solution in an ice bath and add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise.

-

Ethylene Addition: Bubble ethylene gas through the reaction mixture at a controlled rate. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by carefully adding ice-water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification of 5-methoxy-2-tetralone: The crude product is further purified by reacting with a saturated sodium bisulfite solution to form a salt, followed by reduction with sodium carbonate to yield the purified 5-methoxy-2-tetralone.

Caption: Intramolecular Friedel-Crafts acylation for 5-methoxy-2-tetralone synthesis.

The Robinson Annulation: Building Rings Systematically

The Robinson annulation is a classic and highly effective method for the formation of six-membered rings, making it a valuable tool for the synthesis of 2-tetralones.[10][14] This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation.[10][15] In the context of 2-tetralone synthesis, a suitable cyclic ketone or a derivative is reacted with a methyl vinyl ketone or a similar α,β-unsaturated ketone.[10]

A key advantage of the Robinson annulation is its ability to construct fused ring systems with good control over stereochemistry, particularly when employing chiral catalysts for asymmetric synthesis.[10]

Caption: The Robinson annulation pathway for cyclic ketone formation.

Pharmacological Landscape of Substituted 2-Tetralones

The 2-tetralone scaffold has proven to be a fertile ground for the discovery of compounds with a wide range of pharmacological activities.[3][4][5] The ability to introduce diverse substituents at various positions of the bicyclic system allows for fine-tuning of their biological profiles.

Anticancer Activity

Numerous studies have highlighted the potential of substituted 2-tetralones as anticancer agents.[16][17][18][19] Their mechanisms of action are often multifaceted, targeting various pathways involved in cancer cell proliferation and survival. For instance, certain 2-tetralone derivatives have been shown to induce apoptosis by targeting proteins like MDM2 E3 ubiquitin kinase and the anti-apoptotic protein Bcl-w.[17]

Chalcone-like derivatives of 2-tetralone have demonstrated significant growth inhibition against various human cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer.[20]

Table 1: Anticancer Activity of Selected 2-(Pyridinyl)methylene-1-tetralone Derivatives [20]

| Compound ID | Cancer Cell Line | Growth Inhibition (%) at 10 µM |

| 3d | Leukemia (MOLT-4) | >60 |

| Leukemia (SR) | >60 | |

| Non-Small Cell Lung Cancer (NCI-H522) | >60 | |

| Colon Cancer (HCT-116) | >60 | |

| Prostate Cancer (DU-145) | >60 | |

| Breast Cancer (MCF7) | >60 | |

| Breast Cancer (MDA-MB-468) | >60 | |

| 5c | Leukemia (CCRF-CEM) | Active |

| Leukemia (RPMI-8226) | Active | |

| Leukemia (SR) | Active | |

| Breast Cancer (MCF7) | Active | |

| 5e | Leukemia (RPMI-8226) | Active |

| Leukemia (SR) | Active |

Antimicrobial and Antifungal Activities

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Substituted 2-tetralones have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[4][21][22][23]